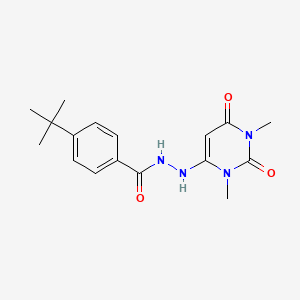![molecular formula C17H13Cl2N3O3 B11252762 2-(2,4-dichlorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B11252762.png)
2-(2,4-dichlorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a dichlorophenoxy group and a phthalazinone moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenoxyacetic acid, which is achieved through the chlorination of phenoxyacetic acid.
Coupling with Phthalazinone: The dichlorophenoxy intermediate is then coupled with 4-oxo-3,4-dihydrophthalazin-1-ylmethylamine under specific reaction conditions to form the final product. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent quality and efficiency.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Including sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions (OH-) and amines.
Major Products Formed
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular components to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: A structurally related compound with similar chemical properties.
2,4-dichlorophenoxyacetic acid: Shares the dichlorophenoxy moiety but differs in its overall structure and applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is unique due to its combination of the dichlorophenoxy and phthalazinone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H13Cl2N3O3 |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-10-5-6-15(13(19)7-10)25-9-16(23)20-8-14-11-3-1-2-4-12(11)17(24)22-21-14/h1-7H,8-9H2,(H,20,23)(H,22,24) |
InChI Key |
PSHXUEHJDYXZOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Benzoyl-4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B11252680.png)
![3-Methyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one](/img/structure/B11252692.png)
![1-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]piperidine](/img/structure/B11252706.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11252717.png)
![4-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}morpholine](/img/structure/B11252722.png)
![Methyl-[1-methyl-1-(1-p-tolyl-1H-tetrazol-5-yl)-propyl]-amine](/img/structure/B11252731.png)
![N-(2,4-difluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11252734.png)


![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B11252757.png)
![6-Chloro-7'-hydroxy-8'-[(4-methylpiperazin-1-YL)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B11252765.png)
![3-((2-fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11252767.png)
![ethyl 2-{[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B11252773.png)
![methyl 4-chloro-3-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11252775.png)
